N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide
Overview
Description
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide is a compound that belongs to the class of imidazopyridines. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties. The imidazo[1,2-a]pyridine core is a fused bicyclic system that combines an imidazole ring with a pyridine ring, which contributes to its biological activity and versatility in various chemical reactions.
Preparation Methods
The synthesis of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones under different conditions to form the imidazo[1,2-a]pyridine core. This reaction can be carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents, which promotes C–C bond cleavage and cyclization . Another method involves the use of the Sandmeyer reaction, which is a practical and mild approach for synthesizing imidazo[1,2-a]pyridines .
Chemical Reactions Analysis
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation methods or transition metal catalysis.
Reduction: Reduction reactions can be performed to modify the functional groups on the imidazo[1,2-a]pyridine core.
Substitution: Substitution reactions, such as halogenation, can be carried out to introduce different substituents on the aromatic rings.
Common reagents used in these reactions include iodine, TBHP, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the formation of ergosterol in fungal cells by targeting the enzyme sterol 14-alpha demethylase (CYP51), which is crucial for ergosterol biosynthesis . This inhibition disrupts the cell membrane integrity of the fungi, leading to their death.
Comparison with Similar Compounds
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide can be compared with other imidazopyridine derivatives, such as:
Alpidem: A hypnotic drug with a similar imidazopyridine core.
Zolpidem: A sedative used for the treatment of insomnia.
Minodronic acid: An anti-osteoporosis drug.
These compounds share the imidazopyridine core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound in various fields.
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-15-7-5-13(6-8-15)17(21)18-10-9-14-12-20-11-3-2-4-16(20)19-14/h2-8,11-12H,9-10H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMDZDYGAMGUFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325595 | |
Record name | N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815476 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868977-66-6 | |
Record name | N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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